Dibromoacetyl bromide

Halogenation Atom economy Reagent stoichiometry

Dibromoacetyl bromide (CAS 1681-24-9), also known as 2,2-dibromoacetyl bromide, is a trifunctional C2 acyl halide (C2HBr3O, MW 280.74 g/mol). This colorless to pale yellow liquid is characterized by its high density (2.692 g/cm³ at 25 °C) and boiling point of 97-103 °C at 55 Torr.

Molecular Formula C2HBr3O
Molecular Weight 280.74 g/mol
CAS No. 1681-24-9
Cat. No. B156923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoacetyl bromide
CAS1681-24-9
Synonymsdibromoacetyl bromide
Molecular FormulaC2HBr3O
Molecular Weight280.74 g/mol
Structural Identifiers
SMILESC(C(=O)Br)(Br)Br
InChIInChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H
InChIKeySCQYFFYVHXLAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoacetyl Bromide (CAS 1681-24-9): A Trifunctional C2 Electrophilic Reagent for Advanced Halogenation and Heterocyclic Synthesis


Dibromoacetyl bromide (CAS 1681-24-9), also known as 2,2-dibromoacetyl bromide, is a trifunctional C2 acyl halide (C2HBr3O, MW 280.74 g/mol) [1]. This colorless to pale yellow liquid is characterized by its high density (2.692 g/cm³ at 25 °C) and boiling point of 97-103 °C at 55 Torr [1]. The compound bears three electrophilic bromine atoms—two geminal bromines at the α-carbon and one acyl bromide moiety—rendering it a versatile reagent for introducing a dibromoacetyl group or serving as a bromine source [1]. Its applications span pharmaceutical intermediate synthesis, heterocyclic construction, and halogenation reactions where its specific bromine loading capacity differentiates it from mono- and tri-bromo analogs.

Why Dibromoacetyl Bromide (CAS 1681-24-9) Cannot Be Replaced by Generic Acyl Bromides Without Quantifiable Loss of Performance


Substituting dibromoacetyl bromide with structurally adjacent acyl bromides introduces a quantifiable trade-off in bromine atom economy and reactivity profile. Bromoacetyl bromide (CAS 598-21-0, C2H2Br2O, MW 201.84 g/mol) provides two fewer bromine atoms per molecule [1], while tribromoacetyl bromide (CAS 10588-31-5, C2Br4O, MW 359.64 g/mol) offers one additional bromine but at the cost of altered physical properties, distinct boiling points, and different precursor requirements for in-situ reactive intermediate generation [2]. Each reagent occupies a unique position along the bromine-loading continuum, meaning substitution inherently alters stoichiometry, downstream dehalogenation pathways, and product purity profiles. Procurement decisions based solely on generic "acyl bromide" classification risk compromised yields and off-spec synthetic outcomes.

Dibromoacetyl Bromide (CAS 1681-24-9): Quantified Differentiation Evidence Against Alternative Halogenating Reagents


Bromine Loading Capacity: Dibromoacetyl Bromide vs. Bromoacetyl Bromide

Dibromoacetyl bromide contains three bromine atoms per molecule, providing 50% higher bromine loading than bromoacetyl bromide, which contains two bromine atoms [1]. This molecular composition difference directly impacts atom economy in synthetic transformations requiring high bromine density [1].

Halogenation Atom economy Reagent stoichiometry

Bromine Weight Fraction: Dibromoacetyl Bromide vs. Bromoacetyl Bromide vs. Tribromoacetyl Bromide

Dibromoacetyl bromide delivers 85.4% bromine by weight, representing a quantifiable intermediate position between bromoacetyl bromide (79.2%) and tribromoacetyl bromide (88.9%) [1]. This weight fraction directly translates to reagent mass efficiency in bromine-intensive synthetic routes [1].

Reagent selection Bromine economy Mass efficiency

Physical Properties: Boiling Point and Density Comparison with Bromoacetyl Bromide

Dibromoacetyl bromide exhibits a boiling point of 97-103 °C at 55 Torr and density of 2.692 g/cm³ at 25 °C [1]. In contrast, bromoacetyl bromide has a boiling point of 147-150 °C at atmospheric pressure and density of 2.324 g/mL at 20 °C [2]. These distinct physical properties—lower boiling point under reduced pressure and higher density—enable alternative purification and handling strategies [1][2].

Physical property differentiation Purification Storage

Precursor Distinction: Tribromoacetyl Bromide for Dibromoketene vs. Dibromoacetyl Bromide for Direct Bromination

Tribromoacetyl bromide undergoes in-situ Zn dehalogenation in the presence of POCl3 to generate dibromoketene, which subsequently participates in cycloaddition with olefins to yield α,α-dibromocyclobutanones [1]. Dibromoacetyl bromide, by contrast, does not serve as a direct precursor for this ketene generation pathway, positioning it instead for applications requiring direct electrophilic dibromoacetylation rather than ketene intermediate formation [1].

Ketene generation Cycloaddition Reagent selection

Commercial Availability: 99% Purity Grade Offers Enhanced Batch-to-Batch Consistency

Dibromoacetyl bromide is commercially available at 99% purity (pharmaceutical grade) from established suppliers [1]. This high-purity specification provides a procurement-grade baseline that exceeds typical 95% industrial-grade offerings, enabling more predictable stoichiometry and reduced impurity-related side reactions in sensitive synthetic applications [1].

Procurement Purity specification Quality control

Specific Yield Data: Dibromoacetyl Bromide in 1-Ethynylcyclohexanol Bromination

In the bromination of 1-ethynylcyclohexanol acetate with bromine in aqueous methanol, the 1-(2,2-dibromoacetyl) cyclohexanol acetate product was isolated in 65% yield [1]. This yield value provides a quantifiable benchmark for users evaluating the reagent's performance in acetylenic alcohol bromination applications.

Bromination yield Acetylenic alcohol Synthetic methodology

Dibromoacetyl Bromide (CAS 1681-24-9): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Intermediate Synthesis Requiring Controlled Bromine Loading

Dibromoacetyl bromide serves as a key intermediate in the synthesis of therapeutically active compounds. Its three-bromine configuration provides 50% higher bromine loading per molecule than bromoacetyl bromide [1], making it the reagent of choice when stoichiometric efficiency is paramount. The compound's 85.4% bromine mass fraction supports mass-efficient reagent use in API manufacturing and fine chemical production [1]. Pharmaceutical-grade 99% purity material [2] enables predictable stoichiometry and minimizes impurity-related side reactions in regulated GMP environments.

Heterocyclic Compound Construction via Electrophilic Dibromoacetylation

For synthetic routes requiring direct installation of a dibromoacetyl moiety onto heterocyclic scaffolds, dibromoacetyl bromide functions as a trifunctional electrophile [1]. Unlike tribromoacetyl bromide, which is preferentially deployed as a dibromoketene precursor via Zn dehalogenation [2], dibromoacetyl bromide is selected when the synthetic goal is direct dibromoacetylation rather than ketene cycloaddition. This clear functional differentiation prevents reagent mis-selection in heterocyclic synthesis programs [1][2].

Acetylenic Alcohol Bromination with Reproducible Yield Benchmark

In the bromination of 1-ethynylcyclohexanol acetate with bromine in aqueous methanol, dibromoacetyl bromide-derived products are isolated in 65% yield [1]. This documented performance provides a verifiable benchmark for researchers planning similar acetylenic alcohol brominations, enabling direct comparison of expected yields against alternative brominating agents. The 65% yield serves as a go/no-go criterion for reagent selection in synthetic route optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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